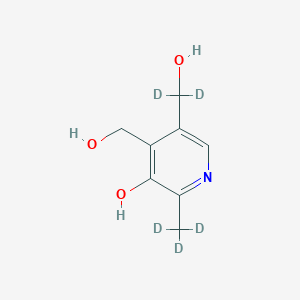

Pyridoxine-d5

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Pyridoxine-d5 involves the isotopic labeling of pyridoxine with deuterium. The process might involve catalytic exchange reactions or chemical synthesis methods where specific hydrogen atoms are replaced with deuterium. Although specific studies directly detailing the synthesis of Pyridoxine-d5 were not identified, the synthesis of related compounds often involves complex organic reactions, including condensation mechanisms that are precisely regulated by enzyme-mediated processes, as seen in the biosynthesis of vitamin B6 derivatives like pyridoxine 5'-phosphate (Yeh, Du, Pohl, & Cane, 2002).

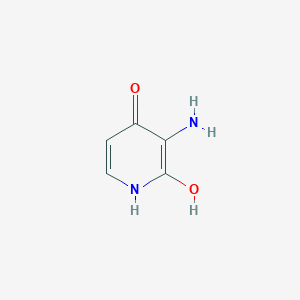

Molecular Structure Analysis

Pyridoxine, and by extension Pyridoxine-d5, has a complex molecular structure that allows it to participate in a wide range of biochemical reactions. The vibrational spectra of Pyridoxine and its deuterated forms have been studied to understand their molecular structures. Infrared and Raman spectroscopy have provided insights into the vibrational degrees of freedom, indicating the stability and reactivity of these molecules (Corrsin, Fax, & Lord, 1953).

Chemical Reactions and Properties

Pyridoxine-d5, like its non-deuterated counterpart, is involved in numerous chemical reactions, particularly as a cofactor in enzyme-catalyzed processes. Its role in the synthesis of neurotransmitters and amino acids is well documented. The enzyme pyridoxine 5'-phosphate synthase, for instance, catalyzes the formation of pyridoxine 5'-phosphate, a critical step in the biosynthesis of vitamin B6 (Garrido Franco, Laber, Huber, & Clausen, 2001).

Physical Properties Analysis

The physical properties of Pyridoxine-d5, including its melting point, solubility, and spectral characteristics, can be inferred from studies on pyridoxine. These properties are crucial for understanding its behavior in biological systems and for its application in research. The deuterated form may exhibit slight differences in these properties due to the presence of deuterium atoms, which can affect its vibrational energy levels and hydrogen bonding capabilities.

Chemical Properties Analysis

The chemical properties of Pyridoxine-d5, such as its reactivity with other compounds, stability under various conditions, and its role in metabolic pathways, are essential for its use in tracing and studying metabolic reactions. The enzymatic activity involving pyridoxine derivatives showcases the complex interactions and importance of these molecules in biological systems (Garrido-Franco, 2003).

Wissenschaftliche Forschungsanwendungen

Diabetes and Neurological Functions : Pyridoxine treatment has been found to restore diabetes-induced alterations in dopamine receptors, insulin receptors, IGF-1, and GLUT-3 gene expression in striatal cells, suggesting its potential in managing diabetes-related neurological complications (Anitha, Abraham, & Paulose, 2012).

Treatment of Isoniazid-Induced Seizures : It is a safe and effective treatment for isoniazid-induced seizures in intentional ingestions, potentially preventing mortality (Glatstein et al., 2018).

Cancer Treatment Side Effects : It may reduce capecitabine-induced hand-foot syndrome in advanced or metastatic breast cancer patients (Yoshimura et al., 2014).

Pyridoxine-Dependent Epilepsy : Triple therapy with pyridoxine, arginine supplementation, and dietary lysine restriction may improve neurodevelopmental outcomes in patients (Coughlin et al., 2015). Also, pyridoxine treatment can lead to a seizure-free life and improved cognition in adults with drug-resistant epilepsy (Osman et al., 2019).

Immunocompetence in Elderly : Pyridoxine supplementation improves vitamin B-6 status and stimulates lymphocyte responsiveness in elderly individuals, potentially improving their immunocompetence (Talbott, Miller, & Kerkvliet, 1987).

Neonatal Neuroexcitability : High-dose pyridoxine treatment in newborns may increase neuroexcitability, suggesting that postnatal prophylactic pyridoxine treatment should be limited (Hartmann et al., 2011).

Toxicology : It's a potential antidote for various acute intoxications, but its value in hastening ethanol metabolism or improving vigilance in acute alcohol intoxication is controversial (Lheureux, Penaloza, & Gris, 2005).

Zebrafish and Drug Discovery : Aldh7a1 deficiency in zebrafish leads to spontaneous and recurrent seizures, with sensitivity to pyridoxine and pyridoxal 5′-phosphate, offering opportunities for drug discovery to control seizure activity and improve neurodevelopmental outcomes (Pena et al., 2017).

Eigenschaften

IUPAC Name |

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNHXLLTXMVWPM-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574085 | |

| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxine-d5 | |

CAS RN |

688302-31-0 | |

| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

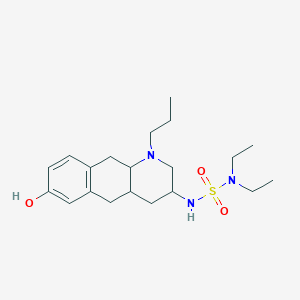

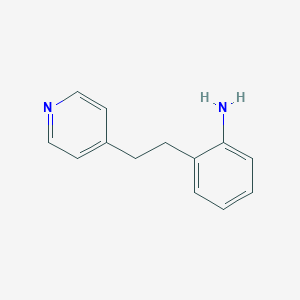

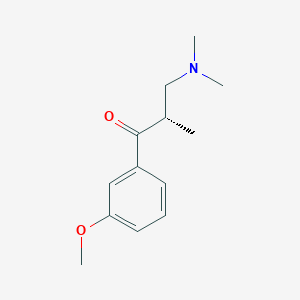

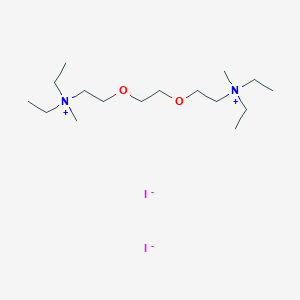

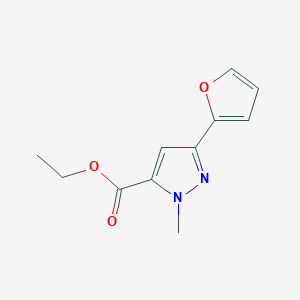

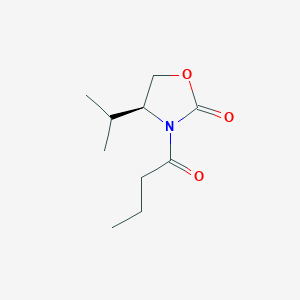

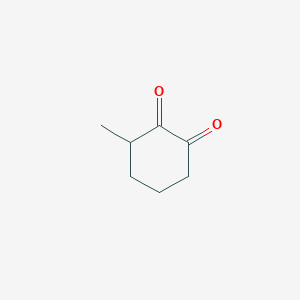

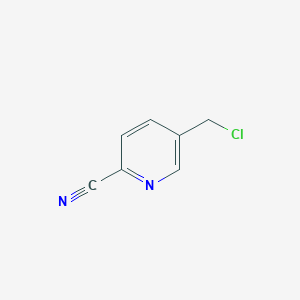

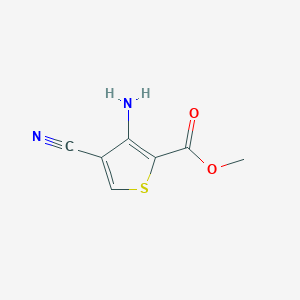

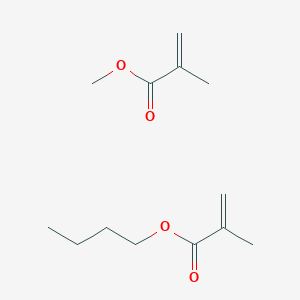

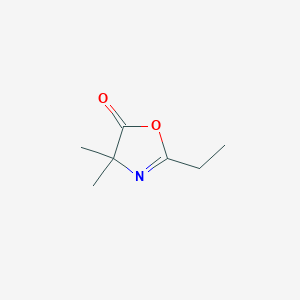

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)